4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol
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Overview
Description
4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of an iodine atom at the 4-position and a hydroxyl group at the 3-position of the pyrazole ring makes this compound unique and of significant interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol typically involves the iodination of a preformed pyrazolopyridine scaffold. One common method includes the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with N-iodosuccinimide (NIS) to introduce the iodine atom at the 4-position . The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature. The hydroxyl group at the 3-position can be introduced through subsequent hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as described above. The scalability of the reaction and the availability of starting materials are crucial factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The hydroxyl group at the 3-position can be oxidized to form a carbonyl group or reduced to form a methylene group.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while oxidation and reduction reactions can modify the functional groups on the compound .
Scientific Research Applications
4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications in treating various cancers and other diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets, such as kinases. For example, it can inhibit the activity of tropomyosin receptor kinases by binding to their active sites, thereby blocking the downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol can be compared with other pyrazolopyridine derivatives, such as:
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
1H-pyrazolo[3,4-b]pyridine: Lacks the iodine and hydroxyl substituents, making it less reactive in certain chemical reactions.
1H-pyrazolo[3,4-c]pyridine: Different fusion pattern of the pyrazole and pyridine rings.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogues .
Properties
Molecular Formula |
C6H4IN3O |
---|---|
Molecular Weight |
261.02 g/mol |
IUPAC Name |
4-iodo-1,2-dihydropyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C6H4IN3O/c7-3-1-2-8-5-4(3)6(11)10-9-5/h1-2H,(H2,8,9,10,11) |
InChI Key |
DNPXAENNKYFVNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1I)C(=O)NN2 |
Origin of Product |
United States |
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